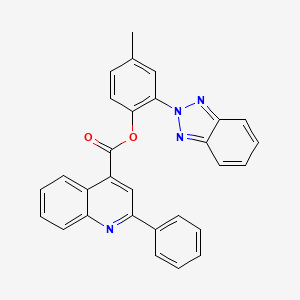![molecular formula C18H19ClFN3S B10880266 N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine](/img/structure/B10880266.png)
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Adamantyl Group: The adamantyl group is introduced through a substitution reaction, where an adamantyl halide reacts with the thiadiazole intermediate.
Coupling with the Aryl Amine: The final step involves coupling the thiadiazole-adamantyl intermediate with 3-chloro-4-fluoroaniline under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Hydroxylated derivatives of the adamantyl group.
Reduction: Reduced thiadiazole derivatives or ring-opened products.
Substitution: Nitrated or halogenated derivatives of the aromatic ring.
科学的研究の応用
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine has been studied for various applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammation and cancer.
Medicine: Explored for its anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The compound exerts its effects through multiple pathways:
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators.
Gene Regulation: It affects gene expression by inhibiting histone deacetylases (HDACs), leading to changes in cell cycle regulation and apoptosis.
Neuroprotection: It protects neurons from oxidative stress and reduces the accumulation of beta-amyloid plaques, which are implicated in neurodegenerative diseases.
類似化合物との比較
Similar Compounds
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]benzamide: Similar structure but lacks the chloro and fluoro substituents on the aromatic ring.
5-(2-Amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol: Contains a thiazole ring instead of a thiadiazole ring.
Uniqueness
N-[5-(1-Adamantyl)-1,3,4-thiadiazol-2-YL]-N-(3-chloro-4-fluorophenyl)amine is unique due to the presence of both adamantyl and halogenated aromatic groups, which contribute to its distinct biological activities and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
特性
分子式 |
C18H19ClFN3S |
|---|---|
分子量 |
363.9 g/mol |
IUPAC名 |
5-(1-adamantyl)-N-(3-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H19ClFN3S/c19-14-6-13(1-2-15(14)20)21-17-23-22-16(24-17)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H,21,23) |
InChIキー |
VAXJDUHFDHGLGF-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC5=CC(=C(C=C5)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10880185.png)

![1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880213.png)
![Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880214.png)

![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880219.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880222.png)
![2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl (2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate](/img/structure/B10880230.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10880232.png)
![1-Cyclopentyl-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10880236.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(piperidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(3,4-dimethoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880237.png)
![5-(4-Chlorophenyl)-2-{[(2-hydroxyethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B10880241.png)
![1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-3-ylmethyl)piperazine](/img/structure/B10880245.png)
![2-(4-Chlorophenoxy)-1-{4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10880263.png)
